molecular formula C9H11NO2 B151854 (3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione CAS No. 28871-95-6

(3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B151854
CAS No.: 28871-95-6
M. Wt: 165.19 g/mol
InChI Key: RIVOBMOBWMOLDJ-UMRXKNAASA-N
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Description

(3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

(3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form. Substitution reactions can result in derivatives with different functional groups attached to the core structure.

Scientific Research Applications

(3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of (3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cantharidin: A naturally occurring toxin with a similar core structure but different functional groups.

    Norcantharidin: A demethylated analogue of cantharidin with similar biological activities but reduced toxicity.

    Novo-6: A product derived from the hydrogenation of 5,6-dehydronorcantharidin, with unique structural features.

Uniqueness

(3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is unique due to its specific stereochemistry and the presence of a fused ring structure containing nitrogen. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(1R,2R,6S,7S)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-8-6-4-1-2-5(3-4)7(6)9(12)10-8/h4-7H,1-3H2,(H,10,11,12)/t4-,5+,6-,7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVOBMOBWMOLDJ-UMRXKNAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@@H]3[C@H]2C(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00574852
Record name (3aR,4R,7S,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28871-95-6
Record name (3aR,4R,7S,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Norbornan-endo-2,3-dicarbonacid imide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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